BENGHE Foundational & Exploratory

Check Availability & Pricing

The TCO-Tetrazine Ligation: A Bioorthogonal
"Click" Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cy5-PEG2-TCO4

Cat. No.: B12376150

The TCO-tetrazine ligation is a [4+2] cycloaddition reaction that is exceptionally fast and
selective.[3] Unlike many other bioconjugation techniques, this reaction proceeds efficiently
under mild, aqueous conditions without the need for cytotoxic catalysts like copper.[4] The
primary product of this reaction is a stable dihydropyridazine linkage.[2] The reaction's speed is
a significant advantage, with second-order rate constants that are among the highest reported
for any bioorthogonal reaction. This allows for efficient conjugation even at low micromolar or
nanomolar concentrations of reactants.

The reactivity of the TCO group is largely attributed to the high ring strain of the trans-
cyclooctene double bond. Over the years, various TCO derivatives have been engineered to
enhance reactivity, improve stability, and increase hydrophilicity, thereby tailoring them for a
wide range of applications.

Quantitative Data on TCO Reactivity and Stability

The choice of a specific TCO derivative for a given application often involves a trade-off
between reactivity and stability. Highly strained TCOs tend to be more reactive but can also be
more susceptible to isomerization and degradation.

Reaction Kinetics of TCO Derivatives

The following table summarizes the second-order rate constants (kz) for the reaction of various
TCO derivatives with different tetrazine partners in aqueous solutions. This data allows for a
direct comparison of the reactivity of these bioorthogonal reagents.
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TCO Derivative

Abbreviation
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(k2) (M—*s™?)
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Stability of TCO Derivatives in Aqueous Environments

A critical factor for in vivo and other long-term applications is the stability of the TCO group. The

primary pathway for TCO deactivation is isomerization to the unreactive cis-cyclooctene (CCO)

form. This process can be accelerated by the presence of thiols and certain metal ions.

TCO Derivative

Condition
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Experimental Protocols

Accurate and reproducible experimental methods are crucial for the successful application of

TCO chemistry. The following sections provide detailed protocols for key experiments.

General Protocol for Protein Labeling with TCO-NHS

Ester
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This protocol outlines the steps for conjugating a TCO moiety to a protein via its primary
amines (e.g., lysine residues).

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

TCO-PEG-NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM).

Quenching buffer (1 M Tris-HCI, pH 8.0).

Spin desalting columns.

Procedure:

Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer
exchange using a spin desalting column.

o Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-
PEG-NHS ester in DMSO or DMF.

o Conjugation Reaction: Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to
the protein solution.

 Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

e Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-
100 mM. Incubate for 5-10 minutes at room temperature.

 Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture
through a spin desalting column.

o Characterization: The resulting TCO-labeled protein can be characterized by methods such
as mass spectrometry to determine the degree of labeling.

Protocol for Measuring TCO-Tetrazine Reaction Kinetics
using Stopped-Flow UV-Vis Spectrophotometry
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This technique is ideal for monitoring the rapid kinetics of the TCO-tetrazine ligation by
observing the disappearance of the characteristic tetrazine absorbance.

Materials:
e TCO derivative solution in a suitable buffer (e.g., PBS, pH 7.4).

o Tetrazine derivative solution in the same buffer. The tetrazine should have a distinct
absorbance peak (typically around 320 nm or 520 nm).

o Stopped-flow spectrophotometer.
Procedure:

o Sample Preparation: Prepare stock solutions of the TCO and tetrazine derivatives. The final
concentrations should be chosen so that the reaction proceeds on a timescale measurable
by the instrument (typically milliseconds to seconds). For pseudo-first-order kinetics, one
reactant should be in at least 10-fold excess.

 Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g.,
25°C or 37°C). Set the spectrophotometer to monitor the absorbance at the Amax of the
tetrazine.

o Data Acquisition: Rapidly mix equal volumes of the TCO and tetrazine solutions in the
stopped-flow apparatus. Record the decrease in absorbance over time.

o Data Analysis: Fit the resulting absorbance decay curve to a pseudo-first-order exponential
decay function to obtain the observed rate constant (kobs). The second-order rate constant
(k2) is then calculated by dividing kobs by the concentration of the reactant that was in
excess.

Visualizations

The following diagrams illustrate key concepts and workflows related to TCO reactivity in
agueous solutions.

TCO-Tetrazine inverse-electron demand Diels-Alder cycloaddition.
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Experimental workflow for labeling a protein with a TCO-NHS ester.
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Workflow for intramolecular protein crosslinking using a bifunctional TCO linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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